![molecular formula C7H18N2O B14699751 1-Propanol, 3-[(4-aminobutyl)amino]- CAS No. 23545-31-5](/img/structure/B14699751.png)
1-Propanol, 3-[(4-aminobutyl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanol, 3-[(4-aminobutyl)amino]- is a chemical compound with the molecular formula C₇H₁₈N₂O. It is an organic compound that features both an alcohol and an amine functional group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Propanol, 3-[(4-aminobutyl)amino]- can be synthesized through a multi-step process involving the reaction of 1-propanol with 4-aminobutylamine. The reaction typically requires a catalyst and specific reaction conditions such as temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of 1-Propanol, 3-[(4-aminobutyl)amino]- often involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include purification steps to isolate the compound from any by-products or impurities.
Análisis De Reacciones Químicas
Types of Reactions: 1-Propanol, 3-[(4-aminobutyl)amino]- undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions often involve the use of halogenating agents or other nucleophiles.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Various amine derivatives.
Substitution: New substituted amine or alcohol compounds.
Aplicaciones Científicas De Investigación
1-Propanol, 3-[(4-aminobutyl)amino]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a precursor for the synthesis of biologically active molecules.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Propanol, 3-[(4-aminobutyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in reactions that modify other molecules. Its amine group can form hydrogen bonds and ionic interactions, influencing the behavior of biological molecules and enzymes.
Comparación Con Compuestos Similares
1-Propanol, 3-amino-: Similar structure but lacks the 4-aminobutyl group.
4-Aminobutanol: Contains the 4-aminobutyl group but lacks the propanol moiety.
Uniqueness: 1-Propanol, 3-[(4-aminobutyl)amino]- is unique due to its combination of both an alcohol and an amine functional group, allowing it to participate in a wide range of chemical reactions and making it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
23545-31-5 |
|---|---|
Fórmula molecular |
C7H18N2O |
Peso molecular |
146.23 g/mol |
Nombre IUPAC |
3-(4-aminobutylamino)propan-1-ol |
InChI |
InChI=1S/C7H18N2O/c8-4-1-2-5-9-6-3-7-10/h9-10H,1-8H2 |
Clave InChI |
LEAFDMXPPVSUEG-UHFFFAOYSA-N |
SMILES canónico |
C(CCNCCCO)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



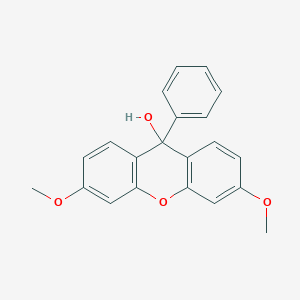
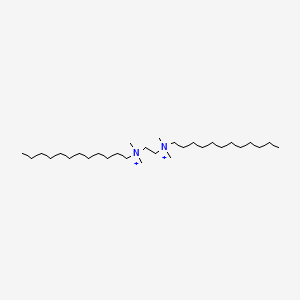
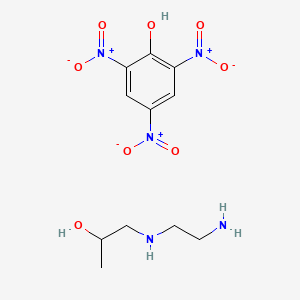
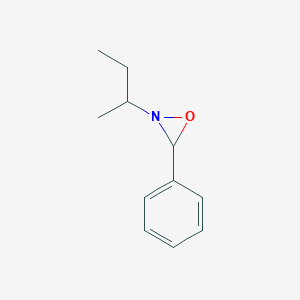

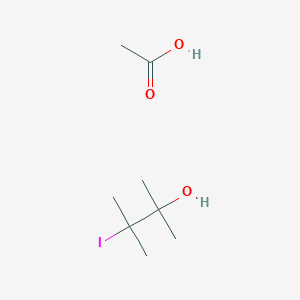
![7lambda~4~-Thiabicyclo[4.1.0]heptan-7-one](/img/structure/B14699709.png)
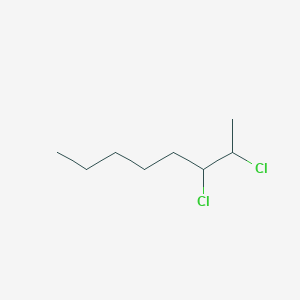
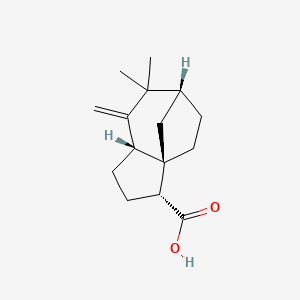
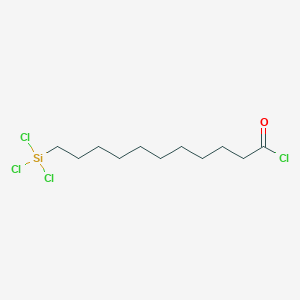
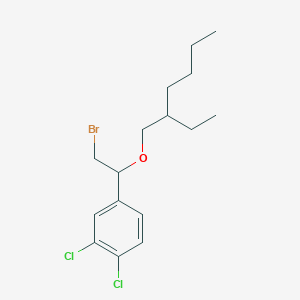

![1-(3-Azabicyclo[3.2.2]non-3-yl)-8-(1,4,5,6,7,7-hexachloro-3-octylbicyclo[2.2.1]hept-5-en-2-yl)octan-1-one](/img/structure/B14699747.png)
